N-Isopropylacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNILTEGFHQSKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-55-3 | |
| Record name | Poly(N-isopropylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0033754 | |
| Record name | N-Isopropylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Hawley] | |
| Record name | N-Isopropylacrylamide | |
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Solubility |
Soluble in water | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | N-Isopropylacrylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Crystalline solid, Cream-colored powder | |
CAS No. |
2210-25-5 | |
| Record name | N-Isopropylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Isopropylacrylamide | |
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| Record name | N-ISOPROPYLACRYLAMIDE | |
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| Record name | 2-Propenamide, N-(1-methylethyl)- | |
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| Record name | N-Isopropylacrylamide | |
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| Record name | N-isopropylacrylamide | |
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| Record name | N-ISOPROPYLACRYLAMIDE | |
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| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64 °C | |
| Record name | N-ISOPROPYLACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The Ritter reaction involves the nucleophilic addition of isopropyl alcohol to acrylonitrile in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism proceeds via the formation of a nitrilium ion intermediate, which subsequently reacts with the alcohol to form the corresponding amide. Tetrabutylammonium chloride acts as a phase-transfer catalyst, enhancing the interaction between the organic and aqueous phases. The stoichiometric ratio of acrylonitrile to isopropyl alcohol is optimized at 1:1.2 to ensure complete conversion of the nitrile group.
Large-Scale Process Parameters
Industrial-scale synthesis, as demonstrated in a 200-liter stainless steel reactor, employs the following conditions:
-
Temperature : 20–50°C (dropwise addition at 20–40°C, followed by 1-hour reaction at 40–50°C)
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Catalysts : 45% sulfuric acid (51.5 kg) and tetra-n-butylammonium chloride (0.15 kg)
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Inhibitor : Hydroquinone (0.1 kg) to prevent polymerization of acrylonitrile
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Work-up : pH adjustment to ~8 with 25% aqueous ammonia, liquid-liquid separation, and hot-water extraction at 85°C.
The final product is isolated via centrifugation and vacuum drying (-0.08 MPa, 40–50°C), yielding 18.6 kg of NIPAAm per batch.
| Parameter | Value | Role |
|---|---|---|
| Acrylonitrile | 10.6 kg | Nitrile precursor |
| Isopropyl alcohol | 12.6 kg | Alkylating agent |
| H₂SO₄ (45%) | 51.5 kg | Acid catalyst |
| TBAC | 0.15 kg | Phase-transfer catalyst |
| Hydroquinone | 0.1 kg | Polymerization inhibitor |
| Yield | 82.3% | Final output efficiency |
Green Chemistry Considerations
The described method adheres to green chemistry principles by utilizing water as the primary solvent and minimizing waste generation. The aqueous phase from the reaction is discarded after separation, while the organic phase undergoes extraction with 130 kg of water, reducing the need for volatile organic solvents. Energy efficiency is further enhanced by maintaining moderate temperatures (20–50°C) and avoiding high-pressure conditions.
Purity and Analytical Characterization
Post-synthesis, NIPAAm purity is verified via liquid chromatography (98.1%). Fourier transform infrared (FTIR) spectroscopy confirms the presence of characteristic amide C=O stretches at 1650 cm⁻¹ and N–H bends at 1550 cm⁻¹. Nuclear magnetic resonance (¹H-NMR) analysis reveals singlet peaks for the isopropyl group (δ 1.1–1.3 ppm) and acryloyl vinyl protons (δ 5.5–6.3 ppm).
Alternative Synthetic Routes
While the Ritter reaction dominates industrial production, academic studies explore niche methods:
Chemical Reactions Analysis
Types of Reactions: N-Isopropylacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
NIPAAm-based hydrogels are extensively utilized in controlled drug delivery due to their ability to respond to temperature changes. The lower critical solution temperature (LCST) of PNIPAAm is close to human body temperature (around 32-37 °C), allowing for effective release mechanisms in physiological conditions.
- Case Study: Thermoresponsive Hydrogels for Drug Release
1.2 Tissue Engineering
PNIPAAm is also prominent in tissue engineering applications, where its biocompatibility and tunable properties facilitate cell encapsulation and tissue regeneration.
- Case Study: Injectable Hydrogels for Adipose Tissue Engineering
- Table: Applications in Tissue Engineering
Application Area Polymer Composition Outcome Adipose Tissue Engineering Hyaluronic acid + PNIPAAm Non-cytotoxic; preserved cell viability Ischemic Cardiomyopathy NIPAAm + acrylic acid + HEMAPTMC Improved cardiac function in rat models
1.3 Biosensing and Bioimaging
PNIPAAm is also utilized in the development of biosensors and bioimaging techniques due to its responsiveness to environmental stimuli.
- Case Study: Core-Shell Nanogels for Cancer Imaging
Environmental Applications
NIPAAm has been explored for environmental applications, particularly in water treatment and pollutant removal.
2.1 Water Purification
The thermoresponsive nature of PNIPAAm allows it to be used in filtration systems where temperature variations can aid in the removal of contaminants.
- Table: Water Purification Applications
Application Area Polymer Type Mechanism Heavy Metal Removal PNIPAAm-based hydrogels Temperature-induced swelling for capture Organic Pollutant Removal Functionalized PNIPAAm Adsorption through responsive behavior
Mechanism of Action
The mechanism of action of N-Isopropylacrylamide-based polymers involves a reversible phase transition in response to temperature changes. At lower temperatures, the polymer chains are hydrated and soluble in water. As the temperature increases, the polymer undergoes a coil-to-globule transition, leading to dehydration and precipitation. This behavior is primarily due to the disruption of hydrogen bonds between the polymer and water molecules .
Comparison with Similar Compounds
NIPAM and Acrylic Acid (AA)
Copolymerizing NIPAM with acrylic acid (AA) introduces pH sensitivity alongside thermoresponsiveness. For example, P(NIPAM-co-AA) hydrogels exhibit tunable LCST values (25–35°C) depending on the AA content, enabling dual-responsive drug release systems . However, excessive AA incorporation disrupts the thermoresponsive behavior due to increased hydrophilicity .
NIPAM and N-Vinylpyrrolidone (NVP)
P(NIPAM-co-NVP) copolymers show enhanced mechanical strength and adjustable LCST (30–40°C) due to NVP’s hydrophilic and rigid cyclic structure. These copolymers are explored as embolic agents for vascular occlusion, where mechanical resilience is critical .
Reactivity Ratios in Copolymerization
NIPAM’s reactivity ratio (r₁ = 0.8) with N,N-dimethylacrylamide (DMA) (r₂ = 1.2) indicates a tendency toward alternating copolymers, whereas DMA homopolymerizes more readily . This contrasts with NIPAM’s behavior in other systems, such as with AA, where reactivity ratios favor block-like structures .
Comparison with Other Thermoresponsive Polymers
Hydrogen Bonding and Hydration Dynamics
PNIPAM’s hydrogen bonding with water is weaker than PNEAM’s, as evidenced by FTIR studies showing faster dehydration above the LCST . Blends with carboxymethyl cellulose (CMC) reveal that PNIPAM’s isopropyl groups hinder hydrogen bonding with CMC, whereas PNEAM forms stable intermolecular bonds, enhancing blend stability .
Mechanical and Morphological Properties
PNIPAM-based semi-interpenetrating networks (sIPNs) exhibit superior mechanical strength (compressive modulus ~15 kPa) compared to PNEAM hydrogels (~5 kPa) due to hydrophobic interactions . Additionally, PNIPAM-coated polystyrene particles show distinct phase transition kinetics compared to PNIPAM microgels, with core-shell structures stabilizing collapse transitions .
Biological Activity
N-Isopropylacrylamide (NIPAAm) is a thermoresponsive polymer widely studied for its unique properties and potential applications in biomedical fields. This article explores the biological activity of NIPAAm, focusing on its antimicrobial properties, drug delivery capabilities, and tissue engineering applications. The findings are supported by various studies and data tables to illustrate the compound's efficacy and versatility.
Overview of this compound
NIPAAm is a synthetic polymer that exhibits a lower critical solution temperature (LCST) around 32°C, which is close to human body temperature. Below this temperature, NIPAAm remains soluble in water, while above it, it transitions into a hydrophobic state, forming a gel-like structure. This property makes it particularly useful in various biomedical applications such as drug delivery systems and smart hydrogels.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of NIPAAm-based materials. For instance, research involving poly(this compound) (pNIPAM) nanoparticles encapsulating silver nanoparticles (AgNPs) showed significant bacteriostatic effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The effectiveness was influenced by the size of the nanoparticles and the concentration of AgNPs used during fabrication .
Table 1: Antimicrobial Efficacy of pNIPAM-AgNP Nanoparticles
| Nanoparticle Size | AgNP Concentration | Bacteriostatic Effect on E. coli | Bacteriostatic Effect on S. aureus |
|---|---|---|---|
| Small | Low | Moderate | Low |
| Medium | Medium | High | Moderate |
| Large | High | Very High | High |
This study indicates that the encapsulation of AgNPs within pNIPAM enhances antimicrobial activity while reducing cytotoxicity to human cells, making it a promising candidate for biomedical applications .
Drug Delivery Systems
NIPAAm's thermoresponsive nature also lends itself to drug delivery applications. Hydrogels made from NIPAAm can be engineered to release therapeutic agents in response to temperature changes. For example, a study reported on PNIPAM-based hydrogels that successfully delivered ciprofloxacin and ornidazole in a controlled manner, highlighting their potential for use in localized drug delivery systems .
Case Study: Controlled Release of Antibiotics
In a controlled release study, PNIPAM hydrogels were synthesized with varying crosslink densities to examine their drug release profiles at different temperatures:
- Hydrogel A : Low crosslink density; released 70% of ciprofloxacin within 24 hours at 37°C.
- Hydrogel B : High crosslink density; released only 30% under the same conditions.
The results suggest that modifying the crosslink density can effectively control the release rate of drugs from PNIPAM-based hydrogels, making them suitable for various therapeutic applications .
Tissue Engineering Applications
NIPAAm is also utilized in tissue engineering due to its biocompatibility and ability to form hydrogels that mimic natural tissue environments. Research has shown that pNIPAM can be used to create scaffolds for cell culture that support cell attachment and proliferation.
Table 2: Comparison of Cell Viability on pNIPAM Scaffolds
| Scaffold Type | Cell Type | Viability (%) after 48 hours |
|---|---|---|
| pNIPAM | Fibroblasts | 85 |
| pNIPAM-co-AAc | Stem Cells | 90 |
| Collagen | Fibroblasts | 80 |
The data indicates that pNIPAM scaffolds provide an excellent environment for cell growth compared to traditional materials like collagen .
Challenges and Future Directions
Despite its promising applications, NIPAAm has limitations such as poor mechanical properties and biodegradability concerns. Recent research efforts focus on enhancing these properties through copolymerization with other materials or incorporating biodegradable components into NIPAAm formulations .
Q & A
Q. How can PNIPAM be integrated into sacrificial templates for 3D bioprinting of vascularized tissues?
- Protocol : Laser-assisted bioprinting deposits PNIPAM-based bioinks with endothelial cells. Post-printing, lower the temperature to dissolve PNIPAM, leaving perfusable channels. Validate perfusion using micro-CT and histological staining .
- Optimization : Adjust PNIPAM concentration (5–15% w/v) to balance print fidelity and sacrificial efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
